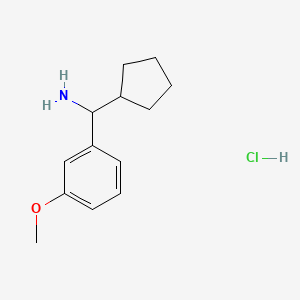
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Cyclopentyl(3-methoxyphenyl)methanamine consists of a cyclopentyl group (a five-membered ring), a methoxyphenyl group (a benzene ring with a methoxy group), and a methanamine group (a single carbon with an attached amine group) .Physical and Chemical Properties Analysis
Cyclopentyl(3-methoxyphenyl)methanamine has a predicted boiling point of 318.2±25.0 °C and a predicted density of 1.050±0.06 g/cm3 . The pKa is predicted to be 9.33±0.10 .Applications De Recherche Scientifique
Analytical Method Development
One study focused on the characterization and analytical profiling of psychoactive arylcyclohexylamines, which share structural similarities with Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride. These compounds were identified and analyzed using various techniques, including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography with mass spectrometry. This research highlights the importance of advanced analytical methods for identifying and quantifying novel research chemicals in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Chemical Analysis
Research on the synthesis and characterization of new compounds is crucial for expanding the chemical space and understanding the properties of novel materials. Studies have described the synthesis of various derivatives and analogs, exploring their chemical properties and potential applications. For instance, the synthesis of cyclopentenones and their crystal structure analysis reveals insights into the molecular configurations and potential reactivity of these compounds (Marjani, Mousavi, Arazi, Ashouri, Bourghani, & Rajabi, 2009).
Biological Evaluation
Another aspect of research involves evaluating the biological activities of compounds. For example, studies have investigated the antidepressant biochemical profile of novel bicyclic compounds, examining their neurochemical profile and predicting their therapeutic potential without the side effects common to traditional treatments (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).
Metabolism and Toxicological Detectability
Understanding the metabolism and detectability of new psychoactive substances is essential for drug safety and forensic analysis. Research has elucidated the metabolic fate of Methoxetamine (MXE), a ketamine analog, identifying its metabolites in rat and human urine. This information is crucial for developing screening approaches for the detection of such compounds in biological samples, highlighting the importance of metabolic studies in drug development and forensic toxicology (Meyer, Bach, Welter, Bovens, Turcant, & Maurer, 2013).
Propriétés
IUPAC Name |
cyclopentyl-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10;/h4,7-10,13H,2-3,5-6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAODJYJVGEDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)

![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)


![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)


![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)
